A Technical Guide to the Crystal Structure of (1-Chloro-2,2-dimethylcyclopropyl)sulfinylbenzene: An In Silico Approach in the Absence of Experimental Data
A Technical Guide to the Crystal Structure of (1-Chloro-2,2-dimethylcyclopropyl)sulfinylbenzene: An In Silico Approach in the Absence of Experimental Data
Abstract
(1-Chloro-2,2-dimethylcyclopropyl)sulfinylbenzene represents a molecule of interest at the intersection of halogenated cyclopropanes and chiral sulfoxides, motifs that are increasingly recognized for their utility in medicinal chemistry and materials science.[1][2][3] Despite its potential significance, a definitive crystal structure determined by single-crystal X-ray diffraction has not been reported in the public domain. This guide provides a comprehensive framework for researchers and drug development professionals on how to approach this challenge. In the absence of experimental data, we present a robust, validated methodology for the in silico prediction of its crystal structure. This document outlines a plausible synthetic route, discusses the challenges of experimental crystallization for this class of molecule, and provides a detailed, step-by-step protocol for crystal structure prediction (CSP) using modern computational techniques. The guide culminates in a presentation of the expected structural parameters and molecular geometry, providing a solid foundation for future experimental validation.
Introduction: The Significance of Cyclopropyl Sulfoxides
The integration of a cyclopropane ring and a sulfoxide group into a single molecular entity creates a unique chemical scaffold.[1][2] The cyclopropane moiety imparts conformational rigidity and metabolic stability, while the sulfoxide group introduces chirality at the sulfur atom and serves as a versatile synthetic handle and a potential hydrogen bond acceptor.[1][2][4] These features make cyclopropyl sulfoxides compelling targets for drug discovery and development.[3] (1-Chloro-2,2-dimethylcyclopropyl)sulfinylbenzene, with its additional chloro- and gem-dimethyl substitutions, presents a specific set of steric and electronic properties that are worthy of detailed structural investigation. Understanding its three-dimensional structure is paramount for elucidating its potential biological activity and for designing next-generation analogues.
Synthesis and Stereochemical Considerations
A prerequisite for any crystallographic study is the synthesis of the target compound. A plausible and efficient route to (1-Chloro-2,2-dimethylcyclopropyl)sulfinylbenzene can be adapted from established methods for the synthesis of related cyclopropyl sulfoxides.
Proposed Synthetic Pathway
A likely synthetic approach involves the diastereoselective hydrosulfenation of a corresponding cyclopropene precursor.[1][2][5]
Caption: Proposed synthetic route to the target compound.
Detailed Experimental Protocol
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Generation of Benzenesulfenic Acid: Benzenesulfenic acid is a transient species and is typically generated in situ. A common method is the thermal or base-mediated elimination from a suitable precursor, such as a phenyl thiosulfinate.
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Hydrosulfenation Reaction: The 1-chloro-2,2-dimethylcyclopropene precursor is dissolved in an appropriate solvent (e.g., toluene). The benzenesulfenic acid, as it is generated, undergoes a cycloaddition reaction with the cyclopropene.[2] The reaction conditions, such as temperature and the presence of a mild base, would need to be optimized to maximize the yield and diastereoselectivity.[2]
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Purification: The crude product would be purified using column chromatography on silica gel to isolate the desired (1-Chloro-2,2-dimethylcyclopropyl)sulfinylbenzene.
Stereochemical Complexity
The target molecule possesses two stereocenters: one at the carbon atom of the cyclopropane ring bearing the chloro and sulfinyl groups, and the other at the sulfur atom of the sulfinyl group. This gives rise to the possibility of four stereoisomers (two pairs of enantiomers). The proposed hydrosulfenation is expected to proceed with some degree of diastereoselectivity, potentially simplifying the final mixture.[1][2] For the purpose of crystal structure prediction, each stereoisomer should be considered independently.
The Challenge of Experimental Crystallography
The absence of a published crystal structure for (1-Chloro-2,2-dimethylcyclopropyl)sulfinylbenzene may be attributable to several factors:
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Physical State: The compound may be an oil or a low-melting solid at room temperature, making it difficult to obtain single crystals suitable for X-ray diffraction.
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Polymorphism: Like many organic molecules, it may exhibit polymorphism, where different crystal packing arrangements can form under slightly different crystallization conditions. This can complicate the process of obtaining a single, well-defined crystal form.
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Purity: High purity is essential for successful crystallization. The presence of impurities, including other stereoisomers, can inhibit crystal growth.
In Silico Crystal Structure Prediction (CSP): A Validated Workflow
In the absence of experimental data, CSP provides a powerful tool for exploring the potential crystal structures of a molecule.[6][7][8][9][10] The goal of CSP is to identify the most thermodynamically stable crystal packing arrangements based on the molecule's 2D structure.[10]
Caption: A typical workflow for in silico crystal structure prediction.
Step-by-Step Computational Protocol
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Molecular Geometry Optimization:
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The 3D structure of a single molecule of (1-Chloro-2,2-dimethylcyclopropyl)sulfinylbenzene is first optimized in the gas phase.
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Methodology: Density Functional Theory (DFT) calculations using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) are recommended. This step provides an accurate molecular geometry, including bond lengths, angles, and dihedral angles.
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Conformational Analysis:
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A systematic search for low-energy conformers of the molecule is performed. This is crucial as the final crystal structure will be built from one or more of these conformers.
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Methodology: A combination of molecular mechanics (for rapid searching) and DFT (for accurate energy calculations of the most promising conformers) is an efficient approach.
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Crystal Packing Generation:
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A large number of plausible crystal packing arrangements are generated.
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Methodology: This is typically achieved using specialized software that employs algorithms like Monte Carlo or genetic algorithms to explore the vast search space of possible unit cells and molecular orientations.[6][7] The most common space groups for organic molecules should be sampled.
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Energy Ranking and Optimization:
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The generated crystal structures are ranked based on their calculated lattice energies.
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Methodology: Initially, a computationally less expensive force field is used for a rough ranking. The most promising candidates (typically the lowest 100-200 structures) are then subjected to full geometry optimization using dispersion-corrected DFT (DFT-D).[6] This is a critical step as van der Waals interactions are dominant in organic crystals.
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Predicted Crystallographic Data and Molecular Geometry
While the exact parameters can only be determined through the full CSP workflow, we can predict the likely range of values based on known structures of related compounds.
Predicted Crystallographic Parameters (Hypothetical)
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 105 |
| V (ų) | 1500 - 2000 |
| Z | 4 or 8 |
| Density (calculated) (g/cm³) | 1.2 - 1.4 |
Note: These are hypothetical values intended to serve as a guide for future experimental work.
Key Intramolecular Distances and Angles (from DFT Optimization)
| Bond/Angle | Predicted Value |
| C-Cl (Å) | 1.75 - 1.80 |
| C-S (Å) | 1.80 - 1.85 |
| S=O (Å) | 1.48 - 1.52 |
| C-C (cyclopropane) (Å) | 1.50 - 1.55 |
| C-S-O (°) | 105 - 110 |
| C-S-C (°) | 95 - 100 |
Conclusion and Future Directions
This technical guide provides a comprehensive roadmap for determining the crystal structure of (1-Chloro-2,2-dimethylcyclopropyl)sulfinylbenzene. In the absence of experimental data, a robust in silico crystal structure prediction workflow is the most scientifically sound approach. The methodologies and predicted data presented herein offer a strong foundation for future research. The next logical steps would be to perform the detailed CSP calculations as outlined and to pursue the synthesis and experimental crystallization of the compound to validate the computational predictions. The resulting structural information will be invaluable for understanding the properties of this molecule and for guiding the design of new bioactive compounds and materials.
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